methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
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Description
Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C15H12ClN3O5S and its molecular weight is 381.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and are dependent on the specific pathways affected.
Result of Action
Similar compounds have been found to have potent antiviral agents with ic 50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus
Biological Activity
Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H12ClN3O5S and a molecular weight of approximately 381.79 g/mol. It features a complex heterocyclic structure that contributes to its biological activity. The presence of the chlorophenyl group and the thiadiazine moiety are particularly noteworthy for their roles in modulating biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the condensation of various precursors under specific conditions to yield the desired product. Detailed methodologies for synthesizing related pyrido-thiadiazine derivatives have been documented in literature .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazine derivatives. For instance, compounds similar to this compound have shown moderate to significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The cytotoxicity was assessed using the MTT assay method.
Antiviral Activity
In addition to anticancer properties, certain derivatives of this compound class have also been evaluated for antiviral activity. For example, compounds with similar structures were tested against herpes simplex virus (HSV) and showed promising results in inhibiting viral replication without significant cytotoxicity . The effectiveness was quantified by measuring the reduction in viral load in treated cell cultures.
Case Studies
- Anticancer Study : A series of pyrido-thiadiazine derivatives were synthesized and tested for their anticancer effects. One derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating potent activity .
- Antiviral Activity : Another study focused on the antiviral potential against HSV showed that a related compound prevented viral replication by up to 91% at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
Properties
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5S/c1-24-13(20)9-18-15(21)19(11-5-2-4-10(16)8-11)14-12(25(18,22)23)6-3-7-17-14/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZJLCUXPIUTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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